N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide
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Overview
Description
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide is a synthetic organic compound that features a morpholine ring, a quinoline moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the quinoline or morpholine moieties.
Reduction: Reduction reactions could target the amide group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a pharmaceutical agent targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The quinoline moiety might intercalate with DNA, while the morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide: Unique due to its specific combination of functional groups.
N-(4-morpholinophenyl)benzamide: Lacks the quinoline moiety.
4-(quinolin-2-ylmethoxy)benzamide: Lacks the morpholine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-(quinolin-2-ylmethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-27(29-22-9-11-24(12-10-22)30-15-17-32-18-16-30)21-6-13-25(14-7-21)33-19-23-8-5-20-3-1-2-4-26(20)28-23/h1-14H,15-19H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYAXUCSYULMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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